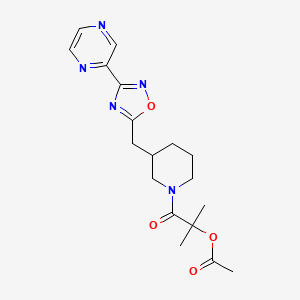

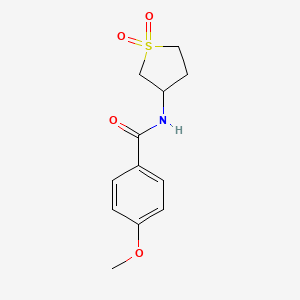

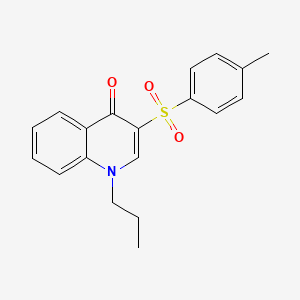

![molecular formula C116H96Cl2N4P4Ru2 B2557038 (1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride CAS No. 212210-87-2](/img/structure/B2557038.png)

(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organometallic compound involving ruthenium, phosphine ligands, and diamine ligands . It’s likely used in catalysis or other advanced chemical reactions .

Synthesis Analysis

The synthesis of such a complex compound would likely involve multiple steps, including the synthesis of the phosphine and diamine ligands, followed by coordination to the ruthenium metal center .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the ruthenium atom at the center, coordinated to the phosphine and diamine ligands . The exact geometry would depend on the specific details of the ligands and the oxidation state of the ruthenium.Chemical Reactions Analysis

As a complex organometallic compound, this substance could be involved in a variety of chemical reactions . It might act as a catalyst, facilitating reactions without being consumed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the nature of the ligands . It would likely be a solid at room temperature, and its solubility would depend on the specific ligands .Scientific Research Applications

1. Asymmetric Hydrogenation of Ketones

Ruthenium(II) dichlorides with racemic atropos-biaryl-based diphosphanes and optically active 1,2-diphenylethane-1,2-diamine (DPEN) as ligands have been used in the asymmetric hydrogenation of ketones. This method involves the synthesis and separation of trans and cis isomers of these complexes, which exhibit different performances in catalysis based on matching and mismatching combinations (Facchetti et al., 2012).

2. Electrophosphorescent Devices

Novel host materials incorporating hole-transporting moieties and electron-transporting tetraphenylsilane moieties have been synthesized. These materials, when used with Ir(bt)2(acac) as an emitter, demonstrate high thermal and morphological stability and show maximum current and power efficiency in yellow phosphorescent organic light-emitting diodes (Zhang et al., 2015).

3. Synthesis of Potential Hemilabile Ligand

The synthesis of (8-methoxynaphth-1-yl)diphenylphosphine and its subsequent oxidation to corresponding sulfide and selenide compounds have been studied. This process demonstrates the use of the naphthalene backbone in the synthesis of potential hemilabile ligands (Knight et al., 2010).

4. Preparation of 1,2-Dihydro-1,2-diphosphaacenaphthylenes

The impact of the peri-geometry of a rigid naphthalene-1,8-diyl backbone on the phosphenium formation reaction was investigated. This led to the discovery of new compounds featuring the 1,2-dihydro-1,2-diphosphaacenaphthylene motif and heterophosphonium functionalities (Kilian et al., 2006).

Mechanism of Action

(1S,2S)-1,2-Diphenylethane-1,2-diamine

This is a chiral compound that is often used in organic synthesis . It has two phenyl groups and two amine groups attached to an ethane backbone. The stereochemistry of the compound (1S,2S) indicates the spatial arrangement of these groups.

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

This compound contains two naphthalene rings, each attached to a diphenylphosphanyl group . Naphthalene is a polycyclic aromatic hydrocarbon, and phosphines are commonly used as ligands in the field of inorganic chemistry.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H32P2.2C14H16N2.2ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*1-32H;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..00..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLHQCTXYLPKCS-CIFOXICJSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H96Cl2N4P4Ru2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1943.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

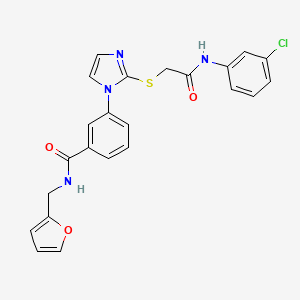

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)